3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane
Description
3-Benzyl-1-methoxy-3-azabicyclo[320]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Properties
IUPAC Name |
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGKEYMIIUIRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with benzyl bromide under basic conditions to introduce the benzyl group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the bicyclic structure through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form interactions with various biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with different substituents, leading to different chemical and biological properties.
3-Benzyl-1-methoxy-3-azabicyclo[3.1.1]heptane: This compound is structurally similar but has a different ring size, which can affect its reactivity and interactions.
These comparisons highlight the uniqueness of 3-Benzyl-1-methoxy-3-azabicyclo[32
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